N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Physicochemical profiling Lipophilicity Drug-likeness

Occupies a unique ethoxy × unsubstituted benzamide cell absent from published SAR. Provides maximal hinge-binding pharmacophore for clean interpretation. 6-Ethoxy modulates lipophilicity and back pocket engagement distinctly from methoxy analogs, translating to measurable ADME differences. Ideal for kinase inhibitor lead optimization, antitubercular screening, and SAR expansion. High purity ≥95%.

Molecular Formula C15H15N5O2
Molecular Weight 297.318
CAS No. 2034326-48-0
Cat. No. B2378646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
CAS2034326-48-0
Molecular FormulaC15H15N5O2
Molecular Weight297.318
Structural Identifiers
SMILESCCOC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=C3)C=C1
InChIInChI=1S/C15H15N5O2/c1-2-22-14-9-8-12-17-18-13(20(12)19-14)10-16-15(21)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,21)
InChIKeyNHEGQFNTDBPDDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide (CAS 2034326-48-0): Structural Identity and Compound-Class Profile for Research Procurement


N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide (CAS 2034326-48-0; molecular formula C₁₅H₁₅N₅O₂; MW 297.31 g/mol) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a 6-ethoxy substituent on the fused heterocyclic core and an unsubstituted benzamide moiety linked via a methylene bridge at the 3-position [1]. The triazolo[4,3-b]pyridazine scaffold is recognized in medicinal chemistry as a privileged kinase-inhibitor core, with multiple series demonstrating nanomolar c-Met tyrosine kinase inhibition [2]. This compound is supplied as a research-grade chemical (typical purity ≥95%) for biochemical and cell-based investigations .

Procurement Risk Alert — Why N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide Cannot Be Interchanged with Close Structural Analogs


Within the triazolo[4,3-b]pyridazine benzamide series, even single-atom or single-substituent variations at the 6-position (e.g., ethoxy vs. methoxy) and on the benzamide ring (e.g., unsubstituted vs. 2-methyl or 3-dimethylamino) yield compounds with distinct physicochemical, pharmacokinetic, and target-engagement profiles [1]. The 6-alkoxy group directly modulates electron density on the pyridazine ring and influences hydrogen-bonding capacity at the kinase hinge region; published c-Met SAR shows that replacing 6-methoxy with bulkier alkoxy groups can alter IC₅₀ values by >10-fold [2]. The unsubstituted benzamide of the target compound provides a distinct hydrogen-bond donor/acceptor pharmacophore compared to the ortho-methyl or meta-dimethylamino congeners (CAS 2034276-44-1 and 2034372-71-7), precluding reliable activity extrapolation [3]. The quantitative evidence below establishes where this compound occupies a unique position in the chemical space that neither the methoxy analog nor the substituted benzamide variants can replicate.

Quantitative Differentiation Evidence for N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide (CAS 2034326-48-0) Versus Closest Analogs


6-Ethoxy vs. 6-Methoxy Substituent: Calculated Lipophilicity and Predicted Membrane Permeability Differential

The target compound bears a 6-ethoxy group, whereas the closest commercially available analog N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide (CAS 2034276-44-1) carries a 6-methoxy substituent plus an additional 2-methyl group on the benzamide ring . The ethoxy → methoxy replacement increases calculated LogP by approximately +0.5 to +0.8 units (estimated via fragment-based methods), predicting enhanced passive membrane permeability for the ethoxy congener. In published 6-alkoxy-triazolopyridazine anticonvulsant SAR, ethoxy substitution at position 6 was associated with superior CNS penetration compared to methoxy in rodent models [1]. This physicochemical distinction is procurement-relevant because the ethoxy congener will exhibit different solution-handling properties (solubility, DMSO compatibility) and divergent cell-permeability characteristics in cell-based assays compared to methoxy analogs.

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Unsubstituted Benzamide Pharmacophore: Differentiation from 3-Dimethylamino and 2-Methyl Substituted Benzamide Analogs in c-Met Kinase Hinge-Binding Motif

The target compound features an unsubstituted benzamide at the methylene linker, whereas two closely related analogs carry electron-donating substituents: 3-dimethylamino (CAS 2034372-71-7) and 2-methyl (CAS 2034276-44-1) on the benzamide ring . In the triazolopyridazine c-Met inhibitor series, the benzamide –NH and –C=O groups participate in critical hydrogen-bond interactions within the kinase hinge region; published co-crystal structures of triazolopyridazine c-Met inhibitors show that the benzamide carbonyl accepts a hydrogen bond from the Met1160 backbone NH, while the amide NH donates to the hinge residue [1]. Adding an ortho-methyl or meta-dimethylamino group sterically and electronically perturbs this interaction geometry. The unsubstituted benzamide retains the maximal hydrogen-bond donor/acceptor potential without steric interference, making it a superior negative-control or reference compound in SAR campaigns where the effect of benzamide substituents is the variable under investigation.

Kinase inhibitor SAR c-Met Pharmacophore modeling Medicinal chemistry

c-Met Kinase Inhibitory Potential: Class-Level Evidence from Triazolo[4,3-b]pyridazine Congeners

While compound-specific c-Met IC₅₀ data for CAS 2034326-48-0 have not been published in peer-reviewed literature at the time of this analysis, the triazolo[4,3-b]pyridazine scaffold has been extensively validated as a c-Met kinase inhibitor pharmacophore. The landmark Albrecht et al. (2008) study established that O-linked triazolopyridazines achieve c-Met IC₅₀ values below 100 nM, with optimized leads reaching 3–10 nM [1]. In a more recent series, Zhang et al. (2020) reported compound 12e with c-Met IC₅₀ = 0.090 μM, equipotent to the clinical-stage inhibitor Foretinib (IC₅₀ = 0.019 μM) [2]. The 2024 study by Mahmoud et al. demonstrated dual c-Met/Pim-1 inhibition with IC₅₀ values of 0.163 ± 0.01 and 0.283 ± 0.01 μM for compound 4g, a structurally related triazolo[4,3-b]pyridazine derivative [3]. The target compound, with its 6-ethoxy and unsubstituted benzamide architecture, occupies a distinct combinatorial position within this SAR landscape and is therefore a valuable probe for deconvoluting the independent contributions of 6-alkoxy chain length and benzamide substitution to c-Met potency.

c-Met kinase inhibition Cancer therapeutics Tyrosine kinase ATP-competitive inhibitor

Antimycobacterial Activity Potential: Triazolo[4,3-b]pyridazine Class-Level Evidence Supporting Anti-Tuberculosis Screening Applications

The triazolo[4,3-b]pyridazine scaffold has demonstrated antimycobacterial activity in published studies, providing a class-level rationale for investigating the target compound against Mycobacterium tuberculosis. Islam and Siddiqui (2010) reported that 3,6-disubstituted phenyl-1,2,4-triazolo[4,3-b]pyridazine derivatives exhibited antituberculostatic activity in vitro [1]. More recently, related triazole derivatives bearing structural similarity to the target compound showed IC₅₀ values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra [2]. The target compound, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, combines the triazolopyridazine core with a methylene-linked benzamide — a connectivity motif that has been associated with enhanced antimycobacterial potency in related triazole-benzamide series [3]. Preliminary data from vendor-supplied screening summaries suggest this specific compound may exhibit antitubercular activity, though no peer-reviewed quantitative data have been published [3].

Antitubercular Mycobacterium tuberculosis Antimicrobial Triazolopyridazine

Cytotoxic Activity Against Human Cancer Cell Lines: Class-Level Benchmarking from NCI 60-Cell Panel Screening of Triazolo[4,3-b]pyridazine Congeners

Triazolo[4,3-b]pyridazine derivatives have been evaluated in the NCI 60-cell line panel, providing quantitative benchmarks for the scaffold class. Ahmed et al. (2019) reported that their series of novel triazolo[4,3-b]pyridazine derivatives displayed selective cytotoxicity against the SR leukemia cell panel at a screening concentration of 10⁻⁵ M, with the most active compounds 2f and 4a progressing to five-dose level screening [1]. Compound 4a achieved a mean GI% value of 29.08% across the 60-cell panel, while the optimized derivative 4g in the subsequent Mahmoud et al. (2024) study reached a mean GI% of 55.84% and induced 29.61-fold apoptosis acceleration relative to control in MCF-7 breast cancer cells [2]. The target compound's unsubstituted benzamide distinguishes it from these amino-substituted benzamide derivatives, positioning it as a useful comparator for delineating the role of benzamide ring electronics in cytotoxicity SAR.

Cytotoxicity NCI-60 panel Anticancer Leukemia

Recommended Research and Industrial Application Scenarios for N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide (CAS 2034326-48-0)


Systematic c-Met Kinase SAR Matrix Completion: 6-Alkoxy Chain Length vs. Benzamide Substitution Deconvolution

Integrate the target compound into a matrix of triazolo[4,3-b]pyridazine derivatives where 6-alkoxy (ethoxy, methoxy, propoxy) is crossed with benzamide substitution (unsubstituted, 2-methyl, 3-dimethylamino, 3-chloro-5-fluoro). The target compound occupies the ethoxy × unsubstituted cell, which is absent from published SAR tables [1]. Measure c-Met IC₅₀ and compare to the methoxy analog (CAS 2034276-44-1, predicted to differ by >0.5 LogP units) to quantify the independent contribution of 6-alkoxy lipophilicity to potency. Co-crystallization or docking studies using the Albrecht et al. (2008) c-Met structure [2] will reveal whether the ethoxy group engages the hydrophobic back pocket differently than methoxy.

Negative-Control / Baseline Compound for Benzamide Substituent Effect Studies in Kinase Profiling Panels

Use the unsubstituted benzamide compound as the reference point in a panel of benzamide-substituted triazolo[4,3-b]pyridazine analogs tested against a broad kinase selectivity panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX). Because the benzamide NH and C=O groups are unobstructed, this compound establishes the maximal hinge-binding contribution of the benzamide pharmacophore [1]. Any reduction in potency observed with ortho- or meta-substituted analogs can be directly attributed to steric or electronic perturbation of this interaction, enabling clean SAR interpretation.

Antimycobacterial Screening Cascade Starting with the 6-Ethoxy Unsubstituted Benzamide Chemotype

Submit the compound for primary screening against M. tuberculosis H37Rv at 10 μM using the microplate Alamar Blue assay (MABA), building on the class-level antitubercular activity reported for 3,6-disubstituted triazolo[4,3-b]pyridazines by Islam and Siddiqui (2010) [1] and triazole-benzamide derivatives by Tehrani et al. (2015) [2]. The 6-ethoxy/unsubstituted benzamide combination has not been tested in published antimycobacterial screens and represents a novel chemotype for hit discovery. If active (MIC < 10 μM), proceed to cytotoxicity counter-screening against Vero or HepG2 cells to establish a selectivity index.

Physicochemical Comparator in 6-Alkoxy Triazolopyridazine ADME Profiling Studies

Employ the target compound alongside its 6-methoxy analog in parallel ADME assays (Caco-2 permeability, microsomal metabolic stability, plasma protein binding, and aqueous solubility at pH 2.0 and 7.4). The predicted ~0.5–0.8 LogP unit difference between ethoxy and methoxy congeners [1] should translate into measurable differences in Papp (Caco-2) and intrinsic clearance (CLint in human liver microsomes), as demonstrated for 6-alkoxy triazolopyridazine anticonvulsant agents by Guan et al. (2010) [2]. These data will inform the design of metabolically stable analogs with retained target potency.

Quote Request

Request a Quote for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.